Positional Isomer Differentiation: 2-Methyl vs. 4-Methyl Impact on Biological Target Profile
The 2-methyl isomer (439094-92-5) demonstrates a divergent biological target profile compared to its 4-methyl isomer (439094-48-1). While the 4-methyl isomer is characterized as a PDGFR tyrosine kinase inhibitor , functional annotations for the 2-methyl isomer point towards serotonin transporter (SERT) modulation (SSRI activity) and kinase inhibition [1]. No direct head-to-head assay exists; however, the distinct pharmacophores suggest the 2-methyl group is not a silent substitution.
| Evidence Dimension | Pharmacological Target Profile |
|---|---|
| Target Compound Data | Potential SSRI and kinase inhibitor (specific targets not quantified) [1] |
| Comparator Or Baseline | 4-methyl isomer (CAS 439094-48-1): PDGFR tyrosine kinase inhibitor |
| Quantified Difference | Qualitative target shift from PDGFR (4-Me) to SERT/Kinase (2-Me). |
| Conditions | Inferred from vendor annotations and chemical class knowledge; no direct comparative assay available. |
Why This Matters
Procurement for projects targeting serotonin receptors or specific non-PDGFR kinases should prioritize the 2-methyl isomer to avoid the established PDGFR activity of the 4-methyl analog.
- [1] Kuujia.com. Cas no 439094-92-5 (2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide). Biological Activity Section. View Source
